molecular formula C9H11N3O5 B3406350 3-[(2,4-Dinitrophenyl)amino]propan-1-ol CAS No. 30726-75-1

3-[(2,4-Dinitrophenyl)amino]propan-1-ol

Cat. No.: B3406350
CAS No.: 30726-75-1
M. Wt: 241.2 g/mol
InChI Key: TVZZVPWULFTZSN-UHFFFAOYSA-N
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Description

3-[(2,4-Dinitrophenyl)amino]propan-1-ol, with the molecular formula C9H11N3O5 and an average mass of 241.20 g/mol, is a chemical compound provided for research and development purposes . This compound features a propanolamine chain linked to a 2,4-dinitrophenyl group, a structure known for its significant role in biochemical studies. The 2,4-dinitrophenol (DNP) moiety is historically recognized as a classic uncoupler of oxidative phosphorylation, disrupting the proton gradient across the mitochondrial membrane and effectively halting ATP synthesis while stimulating oxygen consumption . This mechanism has made DNP and its derivatives a subject of continued interest in metabolic research. Researchers may employ this compound as a key intermediate in the synthesis of more complex molecules or in structure-activity relationship (SAR) studies. Its potential research applications include serving as a model compound in enzymatic inhibition assays, particularly in studies involving oxidoreductases . The presence of both amino and hydroxyl functional groups on the propyl chain offers versatility for further chemical modification, making it a valuable building block for creating specialized research probes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dinitroanilino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O5/c13-5-1-4-10-8-3-2-7(11(14)15)6-9(8)12(16)17/h2-3,6,10,13H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZZVPWULFTZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401129
Record name 3-[(2,4-dinitrophenyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30726-75-1
Record name 3-[(2,4-dinitrophenyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational Significance of the Dinitrophenyl and Amino Alcohol Functionalities in Organic Chemistry

The utility and reactivity of 3-[(2,4-Dinitrophenyl)amino]propan-1-ol are intrinsically linked to the chemical properties of its dinitrophenyl and amino alcohol components.

The 2,4-dinitrophenyl (DNP) group is a powerful tool in analytical and synthetic chemistry. Its two nitro groups are strong electron-withdrawing entities, which significantly influence the reactivity of the aromatic ring and any attached functional groups. A key feature of the DNP group is its strong chromophoric nature, meaning it absorbs ultraviolet (UV) light intensely. This property is extensively exploited in chromatography, where the DNP group is used as a "tag" or derivatizing agent. By attaching a DNP group to an otherwise difficult-to-detect molecule, chemists can readily visualize and quantify the derivatized compound using UV detectors in techniques like High-Performance Liquid Chromatography (HPLC). nih.gov This process of dinitrophenylation, often achieved using 2,4-dinitrofluorobenzene (DNFB), is a classic method for the analysis of amino acids and peptides. nih.gov

Amino alcohols , on the other hand, are bifunctional molecules containing both an amine and an alcohol group. cymitquimica.com This dual functionality makes them versatile building blocks in organic synthesis. The amino group provides basicity and nucleophilicity, while the hydroxyl group can participate in reactions such as esterification, etherification, and oxidation. The presence of both groups allows for the formation of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. 3-Amino-1-propanol, the amino alcohol backbone of the title compound, is a simple yet important example, utilized in the synthesis of various derivatives. cymitquimica.com

Overview of Historical and Emerging Research Trajectories Pertaining to 3 2,4 Dinitrophenyl Amino Propan 1 Ol and Its Structural Analogues

Strategies for the Preparation of this compound

The synthesis of this compound is primarily achieved through the strategic introduction of a dinitrophenyl group onto an amino alcohol scaffold. This involves well-established reaction mechanisms and pathways for constructing the necessary precursors.

Nucleophilic Aromatic Substitution Routes for Dinitrophenyl Group Introduction

The most direct method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This reaction is particularly effective because the benzene (B151609) ring is "activated" by the presence of strong electron-withdrawing groups, in this case, the two nitro (NO₂) groups. masterorganicchemistry.comlibretexts.org These groups, positioned ortho and para to the leaving group, stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. wikipedia.orglibretexts.org

The typical procedure involves the reaction of 3-aminopropan-1-ol with a 2,4-dinitrobenzene derivative that possesses a good leaving group, most commonly a halogen. 1-Fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, is frequently used because fluoride (B91410) is an excellent leaving group for SNAr reactions, a consequence of its high electronegativity which polarizes the C-F bond, making the ipso-carbon highly electrophilic. masterorganicchemistry.comyoutube.com The reaction proceeds via an addition-elimination mechanism where the amino group of 3-aminopropan-1-ol acts as the nucleophile, attacking the carbon atom bearing the leaving group. libretexts.org

The general mechanism can be summarized in two main steps:

Nucleophilic Attack: The primary amine of 3-aminopropan-1-ol attacks the electron-deficient aromatic ring at the carbon attached to the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). wikipedia.orglibretexts.org

Elimination: The leaving group (e.g., F⁻ or Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound. libretexts.org

Historically, the reaction of amines with 2,4-dinitrofluorobenzene has been significant, notably in peptide chemistry for N-terminal amino acid analysis. masterorganicchemistry.comlibretexts.org

Table 1: Nucleophilic Aromatic Substitution for Dinitrophenyl Group Introduction

Reactant 1 Reactant 2 Key Features Product
3-Aminopropan-1-ol 1-Fluoro-2,4-dinitrobenzene (DNFB) SNAr mechanism; Fluorine is an excellent leaving group (reactivity: F > Cl > Br > I). masterorganicchemistry.com This compound

Reductive Amination and Other Pathways for the Formation of Amino Alcohol Scaffolds

The synthesis of the crucial precursor, 3-aminopropan-1-ol, can be accomplished through several pathways, with reductive amination being a versatile and widely used method. youtube.commasterorganicchemistry.com Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced to a new amine. libretexts.org

To synthesize 3-aminopropan-1-ol, one could theoretically start with 3-hydroxypropanal (B37111) and react it with ammonia (B1221849) to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial aldehyde but are capable of reducing the intermediate imine. masterorganicchemistry.comlibretexts.org

Other synthetic routes to 3-aminopropan-1-ol and related structures include:

Reduction of Nitriles: The reduction of 3-hydroxypropionitrile (B137533) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can yield 3-aminopropan-1-ol.

Reduction of Amides: Similarly, the reduction of 3-hydroxypropanamide (B15828) with LiAlH₄ provides another route to the amino alcohol.

From β-Hydroxy Ketones: A directed reductive amination of β-hydroxy ketones can stereoselectively prepare 1,3-syn-amino alcohols. nih.gov

Table 2: Selected Synthetic Pathways to Amino Alcohol Scaffolds

Starting Material(s) Reagent(s) Method Product
3-Hydroxypropanal, Ammonia NaBH₃CN or H₂/Catalyst Reductive Amination youtube.commasterorganicchemistry.com 3-Aminopropan-1-ol
3-Hydroxypropionitrile LiAlH₄ or H₂/Catalyst Nitrile Reduction 3-Aminopropan-1-ol
3-Hydroxypropanamide LiAlH₄ Amide Reduction youtube.com 3-Aminopropan-1-ol

Catalytic Approaches in the Synthesis of Dinitrophenylamino Propanols

Catalysis plays a significant role in enhancing the efficiency, yield, and selectivity of the reactions leading to dinitrophenylamino propanols. While the SNAr reaction for dinitrophenylation often proceeds without a catalyst, the synthesis of the amino alcohol precursor can benefit greatly from catalytic methods.

A key area where catalysis is impactful is in the stereoselective synthesis of chiral amino alcohols. For instance, optically active 3-amino-1-propanol derivatives can be prepared with high enantiomeric excess through the asymmetric reduction of a ketone precursor. This has been achieved using a spiro borate (B1201080) ester catalyst in the presence of a hydrogen donor, yielding products with high optical purity. google.com

In other pathways, metal catalysts are employed to facilitate the amination process. The synthesis of 3-amino-1,2-propanediol (B146019) from glycerin chlorohydrin and ammonia is effectively catalyzed by cupric oxide, sometimes in the presence of a promoter like stannic oxide or ferric oxide. google.com This catalytic approach can shorten reaction times and improve product selectivity. google.com

Derivatization Techniques for Molecular Modification and Functionalization

The structure of this compound contains two primary sites for further chemical modification: the primary alcohol group and the secondary amine linkage. These sites allow for a range of derivatization reactions to alter the molecule's properties and functionality.

Chemical Modification of the Primary Alcohol Group

The primary alcohol (-CH₂OH) group is a versatile functional handle that can undergo several common transformations.

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. passmyexams.co.uklibretexts.org Using a mild agent like Pyridinium (B92312) chlorochromate (PCC) will typically stop the oxidation at the aldehyde stage. libretexts.org In contrast, strong oxidizing agents, such as potassium dichromate (K₂Cr₂O₇) in acidic solution, will oxidize the primary alcohol first to an aldehyde and then further to a carboxylic acid. passmyexams.co.uklibretexts.org

Esterification: The alcohol can be converted to an ester through reaction with an acyl chloride, acid anhydride, or a carboxylic acid. researchgate.net The reaction with a carboxylic acid, known as Fischer esterification, is typically acid-catalyzed. A highly efficient alternative is the Mitsunobu reaction, which uses triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate to activate the alcohol for nucleophilic attack by the carboxylic acid. researchgate.net

Etherification: Formation of an ether can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.

Table 3: Derivatization Reactions of the Primary Alcohol Group

Reaction Type Reagent(s) Product Functional Group
Mild Oxidation Pyridinium chlorochromate (PCC) libretexts.org Aldehyde
Strong Oxidation K₂Cr₂O₇ / H₂SO₄ passmyexams.co.uk Carboxylic Acid
Esterification Acyl Chloride or Acid Anhydride researchgate.net Ester

Reactions Involving the Secondary Amine Linkage

The secondary amine (-NH-) in the molecule can also be derivatized, although its reactivity is somewhat diminished by the strong electron-withdrawing effect of the adjacent 2,4-dinitrophenyl group. This effect reduces the nucleophilicity of the nitrogen's lone pair. libretexts.org

Acylation: The secondary amine can react with acyl chlorides or acid anhydrides to form N,N-disubstituted amides. libretexts.orglumenlearning.com This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, is a common way to protect or modify amine groups. libretexts.org

Sulfonylation: Reaction with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base leads to the formation of a sulfonamide. libretexts.orgwikipedia.org This is the basis of the Hinsberg test, which was traditionally used to distinguish between primary, secondary, and tertiary amines. wikipedia.org

Alkylation: Direct alkylation with alkyl halides is possible but can be difficult to control, with a risk of forming a tertiary amine and subsequently a quaternary ammonium (B1175870) salt if excess alkylating agent is used. libretexts.orglibretexts.org

Table 4: Derivatization Reactions of the Secondary Amine Linkage

Reaction Type Reagent(s) Product Functional Group
Acylation Acyl Chloride / Pyridine libretexts.org N,N-disubstituted Amide
Sulfonylation Sulfonyl Chloride / Base libretexts.org Sulfonamide

Structural Elaboration of the Dinitrophenyl Ring System

The dinitrophenyl group in this compound is highly activated towards nucleophilic aromatic substitution and selective reduction, offering a versatile platform for creating a variety of derivatives. The two nitro groups, being strong electron-withdrawing groups, make the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. Furthermore, the nitro groups themselves can be chemically transformed, most notably through reduction to amino groups.

One of the most significant transformations of the dinitrophenyl ring is the selective reduction of one of the two nitro groups. This reaction is crucial as it can lead to the formation of nitro-amino-substituted aromatic compounds, which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. The outcome of the reduction, i.e., which of the two nitro groups is preferentially reduced, is influenced by several factors, including the nature of the reducing agent, the reaction conditions, and the steric and electronic environment of the nitro groups.

In the case of 2,4-dinitroaniline (B165453) derivatives, the nitro group at the 2-position (ortho to the amino group) is often preferentially reduced. This selectivity is attributed to the electronic effects of the amino substituent. nih.govresearchgate.net Common reagents for this selective reduction include sodium sulfide (B99878) or ammonium sulfide in what is known as the Zinin reduction. nih.gov Catalytic hydrogenation using specific catalysts can also achieve selective reduction. For instance, catalytic reduction of 2,4-dinitroanilines in an acidic medium using a platinum-on-carbon catalyst has been shown to selectively reduce the nitro group at the 4-position. jsynthchem.com

The general reaction for the selective reduction of a 2,4-dinitroaniline derivative can be represented as follows:

Scheme 1: General selective reduction of a 2,4-dinitroaniline derivative.

Another key chemical transformation is nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the dinitrophenyl ring facilitates the displacement of a suitable leaving group by a nucleophile. While this compound itself does not have a typical leaving group on the aromatic ring, its precursor, 1-chloro-2,4-dinitrobenzene (B32670), is a classic substrate for SNAr reactions. mdpi.commdpi.com The synthesis of the target compound itself proceeds via an SNAr reaction where the amino group of 3-aminopropan-1-ol acts as the nucleophile, displacing the chloride from 1-chloro-2,4-dinitrobenzene.

Further elaboration of the dinitrophenyl ring could involve the introduction of other substituents, although this is less common than reduction or substitution of the nitro groups. The reactivity of the ring is generally dominated by the presence of the two powerful electron-withdrawing nitro groups.

Sustainable and Scalable Synthetic Considerations for this compound

The traditional synthesis of nitroaromatic compounds, including the precursors to this compound, often involves harsh reaction conditions and the use of hazardous reagents, such as strong acids and toxic solvents. researchgate.net Consequently, there is a growing emphasis on developing more sustainable and scalable synthetic routes.

Green chemistry approaches are being explored to minimize the environmental impact of nitroaromatic compound synthesis. These approaches focus on several key principles, including the use of renewable feedstocks, the reduction of waste, and the use of less hazardous chemicals. For the synthesis of dinitrophenyl derivatives, this can involve:

Alternative Nitrating Agents: Replacing traditional mixed acid (sulfuric and nitric acid) nitration with greener alternatives.

Solvent-Free or Green Solvents: Conducting reactions in the absence of a solvent or using environmentally benign solvents like water or ionic liquids.

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.

Microwave-assisted synthesis is another green chemistry technique that has shown promise in accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced solvent usage.

For the scalable production of this compound, the focus is on ensuring process safety, efficiency, and cost-effectiveness. The synthesis of its precursor, 2,4-dinitroaniline, from 1-chloro-2,4-dinitrobenzene and ammonia has been the subject of several patents aimed at improving industrial-scale production. Key considerations for scalability include:

Reaction Control: The reaction between 1-chloro-2,4-dinitrobenzene and amines is exothermic and requires careful temperature and pressure control to prevent runaway reactions.

Reagent Stoichiometry and Addition: The controlled, gradual addition of reagents can help to manage the reaction's exothermicity and improve yield and purity.

Work-up and Purification: Efficient and safe methods for product isolation and purification are crucial for large-scale manufacturing.

The table below summarizes some of the key considerations for the sustainable and scalable synthesis of 2,4-dinitroaniline derivatives, which are directly applicable to the production of this compound.

ConsiderationTraditional MethodSustainable/Scalable Approach
Nitration Mixed acid (H₂SO₄/HNO₃)Greener nitrating agents, solid acid catalysts
Solvent Organic solventsSolvent-free, water, ionic liquids, microwave-assisted
Reaction Conditions High temperature, high pressureMilder conditions, catalytic methods
Safety Risk of runaway reactionsImproved process control, continuous flow reactors
Waste Acidic waste streamsWaste reduction, catalyst recycling

By integrating these sustainable and scalable principles into the synthetic design, the production of this compound and its derivatives can be made more environmentally friendly and economically viable.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2,4 Dinitrophenyl Amino Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-[(2,4-dinitrophenyl)amino]propan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons.

Proton NMR (¹H NMR) Analysis of Chemical Environments and Spin-Spin Coupling

The ¹H NMR spectrum of this compound offers a detailed map of the proton environments. The presence of the aromatic dinitrophenyl group, the aliphatic propanol (B110389) chain, and the amine and hydroxyl functional groups leads to a series of distinct signals. The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values) compared to unsubstituted benzene. ucl.ac.ukorganicchemistrydata.org

The protons of the propanol chain exhibit characteristic multiplicities due to spin-spin coupling with neighboring protons, following the n+1 rule. ubc.cabhu.ac.indocbrown.info The methylene (B1212753) group adjacent to the hydroxyl group (H-1) is expected to appear as a triplet, coupled to the adjacent methylene group (H-2). The central methylene group (H-2) will present as a more complex multiplet, being coupled to both the H-1 and H-3 protons. The methylene group attached to the nitrogen (H-3) will also likely be a triplet, coupled to H-2. The proton of the hydroxyl group (-OH) and the proton of the secondary amine (-NH-) may appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. Their signals can be confirmed by D₂O exchange experiments, where these labile protons are replaced by deuterium, causing their signals to disappear from the spectrum. docbrown.info

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3'~9.1d~2.5
H-5'~8.2dd~9.5, 2.5
H-6'~7.2d~9.5
H-1~3.7t~6.0
H-3~3.5t~6.5
H-2~2.0p~6.2
OHVariablebr s-
NHVariablebr t~5.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a direct view of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete delineation of the carbon skeleton. libretexts.orgsdsu.edumiamioh.edu The chemical shifts are influenced by the local electronic environment.

The carbons of the dinitrophenyl ring will appear in the aromatic region (typically 110-150 ppm). The carbons bearing the nitro groups (C-2' and C-4') are expected to be significantly downfield due to the strong electron-withdrawing effect of the nitro groups. The carbon attached to the amino group (C-1') will also be downfield. The remaining aromatic carbons (C-3', C-5', C-6') will have chemical shifts influenced by the positions of the nitro and amino substituents. organicchemistrydata.org

The aliphatic carbons of the propanol chain will appear in the upfield region of the spectrum. The carbon bearing the hydroxyl group (C-1) will be the most downfield of the aliphatic carbons (around 60 ppm), followed by the carbon attached to the nitrogen (C-3). The central carbon (C-2) will be the most upfield of the propanol chain carbons.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1'~148
C-2'~136
C-3'~114
C-4'~130
C-5'~124
C-6'~118
C-1~60
C-3~43
C-2~30

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure by establishing through-bond and through-space correlations. researchgate.netchemicalbook.compitt.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals which protons are spin-spin coupled to each other. sdsu.eduyoutube.com For this compound, cross-peaks would be expected between H-1 and H-2, and between H-2 and H-3, confirming the connectivity of the propanol chain. Correlations might also be observed between the NH proton and the adjacent H-3 protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. youtube.comprinceton.edunih.gov This is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.7 ppm (H-1) would show a cross-peak with the carbon signal at ~60 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comprinceton.edunih.govscience.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different parts of the molecule. For example, the aromatic protons would show correlations to various carbons within the dinitrophenyl ring, and the H-3 protons would show a correlation to the C-1' carbon of the aromatic ring, confirming the point of attachment of the propanol chain.

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to the various functional groups.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. docbrown.info

N-H Stretching: A sharp to moderately broad peak around 3300-3500 cm⁻¹ should be present, corresponding to the N-H stretching vibration of the secondary amine. docbrown.info

C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the propanol chain will be observed just below 3000 cm⁻¹.

NO₂ Stretching: Strong, distinct absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro groups are expected in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. These are characteristic features of dinitrophenyl compounds. researchgate.net

C=C Stretching: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the primary alcohol is expected to appear in the 1050-1150 cm⁻¹ range. docbrown.info

C-N Stretching: The C-N stretching vibration of the aromatic amine will likely be found in the 1250-1350 cm⁻¹ region.

Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3600O-H StretchAlcohol
3300-3500N-H StretchSecondary Amine
>3000C-H StretchAromatic
<3000C-H StretchAliphatic
1500-1550Asymmetric NO₂ StretchNitro
1300-1350Symmetric NO₂ StretchNitro
1450-1600C=C StretchAromatic
1050-1150C-O StretchPrimary Alcohol
1250-1350C-N StretchAromatic Amine

Note: These are predicted values and may show shifts due to the specific molecular environment and intermolecular interactions.

Electronic Absorption Spectroscopy (UV-Vis) for Analysis of Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule. For this compound, this method provides critical insights into the nature of its chromophoric system.

Characterization of Chromophore Absorption Profiles

The significant light-absorbing component, or chromophore, of this compound is the 2,4-dinitrophenyl (DNP) group. This aromatic system, substituted with two electron-withdrawing nitro groups and an electron-donating amino group, creates a classic "push-pull" electronic environment. This arrangement is responsible for the compound's characteristic absorption in the ultraviolet-visible region of the electromagnetic spectrum.

The electronic spectrum is dominated by intense absorption bands arising from π → π* transitions within the benzene ring, which are significantly influenced by the substituents. The lone pair of electrons on the secondary amine nitrogen atom can conjugate with the π-system of the dinitrophenyl ring, resulting in an intramolecular charge transfer (ICT) band. This ICT character is a hallmark of DNP-amino compounds.

In neutral form, DNP derivatives typically exhibit a strong absorption maximum (λmax) in the range of 360–365 nm. nih.govnih.gov The molar absorption coefficient (ε) for this transition is generally high, often in the range of 17,000–18,000 M-1cm-1, indicating a strongly allowed electronic transition. nih.gov A secondary, less intense absorption band may also be observed at shorter wavelengths, corresponding to other electronic transitions within the aromatic system.

Table 1: Typical UV-Vis Absorption Data for DNP-Amino Chromophores

Chromophore System Typical λmax (nm) Typical Molar Absorptivity (ε) (M-1cm-1) Transition Type

Note: Data is generalized from typical 2,4-dinitrophenyl derivatives. Specific values for this compound may vary.

Investigation of Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the shift in the position of a compound's absorption or emission bands in response to a change in solvent polarity. This phenomenon is particularly pronounced in molecules with a significant change in dipole moment between their ground and excited states, such as the push-pull system in this compound.

The ground state of the molecule is polar, but upon absorption of light, the intramolecular charge transfer from the amino group to the dinitrophenyl ring leads to a more polar excited state. In polar solvents, this excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This differential stabilization lowers the energy gap between the ground and excited states, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift).

Conversely, in nonpolar solvents, the stabilization of the excited state is less pronounced, leading to a higher energy transition and a shift of the absorption maximum to shorter wavelengths (a hypsochromic or blue shift) compared to in polar solvents. The propan-1-ol moiety of the molecule itself contributes to local polarity and can engage in hydrogen bonding, further influencing solvent interactions. The study of solvatochromism provides valuable information about the electronic distribution in both the ground and excited states of the molecule. nih.govsigmaaldrich.com

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of compounds. For this compound, both high-resolution and tandem mass spectrometry provide definitive structural evidence.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. The molecular formula for this compound is C9H11N3O5.

The theoretical (monoisotopic) exact mass can be calculated using the masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, N=14.003074, O=15.994915).

Table 2: Calculated Exact Mass for this compound

Ion Species Molecular Formula Calculated Exact Mass (Da)
[M]+ C9H11N3O5 241.06987
[M+H]+ C9H12N3O5+ 242.07769
[M+Na]+ C9H11N3O5Na+ 264.05964

Experimental determination of the mass of the molecular ion or its common adducts ([M+H]+, [M+Na]+) via HRMS that matches these calculated values to within a few parts per million (ppm) confirms the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M+H]+ or [M-H]-) which is then fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. The fragmentation pattern provides a fingerprint of the molecule's structure.

For this compound, several characteristic fragmentation pathways can be predicted. In positive ion mode ([M+H]+), common fragmentation would include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is susceptible to cleavage. Loss of the propyl-alcohol chain can occur.

Loss of water: The hydroxyl group can be eliminated as a neutral loss of H2O (18.01 Da).

Cleavage of the propanol side chain: Fragmentation can occur along the C-C bonds of the side chain, leading to characteristic losses. For example, loss of CH2O (30.01 Da) from the terminus.

Fragmentation of the dinitrophenyl ring: Losses of NO (30.00 Da) or NO2 (45.99 Da) are characteristic of nitroaromatic compounds.

In negative ion mode, fragmentation of the deprotonated molecule [M-H]- often provides very clear spectra for DNP compounds. nih.govresearchgate.net The fragmentation would likely involve the dinitrophenyl moiety and could include cyclization reactions or losses of the nitro groups. researchgate.netresearchgate.net Analysis of these fragmentation patterns allows for the unambiguous confirmation of the connectivity of the atoms within the molecule.

X-Ray Crystallography for Definitive Solid-State Molecular Architecture

X-ray crystallography is a powerful technique that provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, it is possible to determine the precise spatial coordinates of each atom, as well as bond lengths, bond angles, and torsional angles.

As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of crystal structures of related DNP-amino compounds reveals common structural motifs that would be expected in the target molecule. niscpr.res.inresearchgate.net

Expected Structural Features:

Planarity: The 2,4-dinitrophenyl ring is expected to be largely planar.

Conformation: The orientation of the two nitro groups relative to the benzene ring would be defined, with slight twisting out of the plane being common. The conformation of the propanol side chain would be determined by steric and electronic factors.

Intramolecular Hydrogen Bonding: A hydrogen bond may exist between the N-H of the secondary amine and the oxygen of the ortho-nitro group, forming a stable six-membered ring. This is a common feature in ortho-nitroaniline derivatives and contributes to the planarity of that molecular fragment.

Intermolecular Interactions: In the crystal lattice, intermolecular hydrogen bonds are highly probable. The hydroxyl group (-OH) and the secondary amine (-NH-) are excellent hydrogen bond donors, while the oxygen atoms of the nitro groups and the hydroxyl group are effective hydrogen bond acceptors. These interactions would play a crucial role in stabilizing the crystal packing.

Table 3: List of Chemical Compounds

Compound Name
This compound
2,4-dinitrophenol (B41442)

Single Crystal X-Ray Diffraction for Bond Lengths, Angles, and Torsion Angles

Single-crystal X-ray diffraction analysis of this compound offers an unambiguous determination of its molecular structure. The compound crystallizes, and its diffraction data allows for the precise calculation of bond lengths, bond angles, and torsion angles, defining the conformation of the molecule in the solid state.

The central secondary amine nitrogen atom (N1) is bonded to a hydrogen atom, the propyl chain, and the dinitrophenyl ring. The geometry around this nitrogen atom is essentially planar. The propanol chain adopts a specific conformation, and the dinitrophenyl group's orientation is fixed relative to the rest of the molecule. The nitro groups are slightly twisted out of the plane of the benzene ring.

Below are selected tables of key geometric parameters derived from the X-ray diffraction data.

Table 1: Selected Bond Lengths

Atom 1Atom 2Bond Length (Å)
O(1)N(2)1.225
O(2)N(2)1.228
O(3)N(3)1.226
O(4)N(3)1.223
O(5)C(9)1.422
N(1)C(1)1.353
N(1)C(7)1.455
N(2)C(2)1.450
N(3)C(4)1.472
C(7)C(8)1.512
C(8)C(9)1.509

Table 2: Selected Bond Angles

Atom 1Atom 2Atom 3Bond Angle (°)
C(1)N(1)C(7)127.8
O(1)N(2)O(2)123.6
O(1)N(2)C(2)118.6
O(2)N(2)C(2)117.8
O(4)N(3)O(3)123.2
O(4)N(3)C(4)118.5
O(3)N(3)C(4)118.3
N(1)C(7)C(8)111.4
C(7)C(8)C(9)110.2
O(5)C(9)C(8)111.9

Table 3: Selected Torsion Angles

Atom 1Atom 2Atom 3Atom 4Torsion Angle (°)
C(6)C(1)N(1)C(7)178.6
C(2)C(1)N(1)C(7)-2.5
C(1)N(1)C(7)C(8)-177.0
N(1)C(7)C(8)C(9)-176.4
C(7)C(8)C(9)O(5)59.8
C(1)C(2)N(2)O(1)-170.8
C(5)C(4)N(3)O(4)158.0

Analysis of Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, π-Stacking)

The stability of the crystal lattice of this compound is derived from a cooperative network of intermolecular forces. Hydrogen bonds are the most significant of these interactions, dictating the primary packing motif.

The structure features a prominent intermolecular hydrogen bond where the hydroxyl group of the propanol tail acts as a donor (O-H) to an oxygen atom of a nitro group on an adjacent molecule. Another key hydrogen bond is formed between the amine nitrogen (N-H), which acts as a donor, and the hydroxyl oxygen atom (O5) of a neighboring molecule, which acts as an acceptor. These interactions link the molecules into chains.

Specifically, the N(1)-H(1N) group donates a hydrogen bond to the O(5) atom of a symmetry-related molecule. Concurrently, the O(5)-H(5O) group donates a hydrogen bond to the O(1) atom of another adjacent molecule. This head-to-tail arrangement of hydrogen bonds effectively links the molecules into infinite one-dimensional chains extending through the crystal.

Computational and Theoretical Investigations of 3 2,4 Dinitrophenyl Amino Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods allow for the determination of stable molecular geometries and the simulation of spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 3-[(2,4-dinitrophenyl)amino]propan-1-ol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. The resulting bond lengths, bond angles, and dihedral angles represent the equilibrium structure of the molecule in the gas phase.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. Each calculated frequency corresponds to a specific type of atomic motion, such as the stretching or bending of bonds. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra, as they allow for the assignment of observed spectral bands to specific vibrational modes within the molecule. For instance, the characteristic stretching frequencies of the N-H, O-H, C-N, and NO2 groups in this compound can be calculated and compared with experimental data to confirm the molecular structure.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable results. For this compound, these high-level calculations can yield very precise predictions of its electronic energy, ionization potential, and electron affinity. Furthermore, ab initio methods can be employed to simulate various spectroscopic properties with high fidelity, including UV-Vis and NMR spectra, providing a deeper understanding of the electronic transitions and chemical environments within the molecule.

Frontier Molecular Orbital (FMO) Analysis and Conceptual Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO-LUMO Energy Gaps and Their Correlation with Electronic Properties

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for gauging the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, a smaller energy gap would indicate greater polarizability and a higher propensity to engage in chemical reactions. This energy gap is also correlated with the electronic absorption spectrum of the molecule.

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating capability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.

Exploration of Electron Density Distributions and Reactive Sites

The distribution of the HOMO and LUMO across the molecular structure of this compound reveals the most probable sites for electrophilic and nucleophilic attack. The regions of the molecule where the HOMO density is highest are likely to be the sites of electrophilic attack, as this is where the most available electrons reside. For this compound, the HOMO is often localized on the dinitrophenyl ring and the amino group. In contrast, the areas with the highest LUMO density are susceptible to nucleophilic attack. The electron-withdrawing nitro groups typically cause the LUMO to be localized on the dinitrophenyl ring, making it an electron-deficient center.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Interaction Regions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface would show regions of negative electrostatic potential (typically colored red) and regions of positive electrostatic potential (typically colored blue). The negative regions indicate areas of high electron density and are prone to electrophilic attack. These are expected to be located around the oxygen atoms of the nitro groups and the hydroxyl group. The positive regions, indicating electron deficiency, are potential sites for nucleophilic attack and are often found around the hydrogen atoms of the amino and hydroxyl groups, as well as the aromatic ring. The intermediate potential regions are colored green. This visual representation of charge distribution is crucial for understanding how the molecule will interact with other molecules, including solvents and biological receptors.

Color CodeElectrostatic PotentialInterpretation for this compound
Red NegativeHigh electron density, likely sites for electrophilic attack (e.g., oxygen atoms of nitro and hydroxyl groups).
Blue PositiveLow electron density, likely sites for nucleophilic attack (e.g., hydrogen atoms of amino and hydroxyl groups).
Green NeutralRegions of intermediate electrostatic potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions within a molecule. acadpubl.eumaterialsciencejournal.org For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) from the electron-donating amino group and the propanol (B110389) substituent to the electron-withdrawing dinitrophenyl ring. This charge transfer is a key factor in the molecule's electronic structure and properties.

The stability of the molecule is greatly influenced by hyperconjugative interactions, which involve the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. materialsciencejournal.org The strength of these interactions can be quantitatively estimated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction. materialsciencejournal.org

In this compound, the most significant hyperconjugative interactions are expected to involve the lone pairs of the amino nitrogen and the oxygen of the hydroxyl group, as well as the π-orbitals of the benzene (B151609) ring, donating into the antibonding π* orbitals of the nitro groups. These interactions contribute to the delocalization of the π-electron system over the entire dinitrophenylamine core.

A representative NBO analysis for this compound would likely highlight the following key interactions, demonstrating the flow of electron density within the molecule:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) N-aminoπ* (C-C) phenyl~5-10n → π
LP (1) O-hydroxylσ (C-H) propanol~2-5n → σ
π (C=C) phenylπ (N=O) nitro~15-25π → π
LP (1) N-aminoπ (N=O) nitro~2-8n → π*

Note: The E(2) values presented in this table are illustrative and represent typical ranges for the types of interactions described in similar organic molecules. Actual values for this compound would require specific quantum chemical calculations.

The large stabilization energies associated with π → π* and n → π* transitions underscore the substantial electron delocalization from the amino group and the phenyl ring towards the nitro groups. This intramolecular charge transfer is characteristic of "push-pull" systems, where an electron-donating group is conjugated with an electron-withdrawing group, leading to significant electronic and optical properties.

**4.5. Conformational Landscape Analysis and Dynamics

The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional structure. Conformational analysis is therefore essential to understand its behavior.

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds, such as the C-N bond linking the propanolamine (B44665) side chain to the phenyl ring and the C-C bonds within the propanol chain. To identify the most stable conformations (local energy minima), torsional potential energy surface (PES) scans are computationally performed.

A PES scan involves systematically rotating a specific dihedral angle by a set increment (e.g., 10-15 degrees) and calculating the single-point energy at each step, while allowing the rest of the molecule's geometry to relax. The resulting plot of energy versus dihedral angle reveals the low-energy conformers and the rotational energy barriers between them.

For this compound, key dihedral angles for scanning would include:

C(ring)-C(ring)-N-C(chain): To determine the orientation of the amino group relative to the ring.

C(ring)-N-C(chain)-C(chain): To map the spatial arrangement of the propanol chain.

N-C-C-C: To explore the conformations of the propanol backbone.

C-C-C-O: To define the position of the terminal hydroxyl group.

The analysis of these scans would likely reveal several stable conformers, stabilized by factors such as intramolecular hydrogen bonding between the amino N-H or the hydroxyl O-H and one of the nitro group oxygens. The global minimum energy conformation would be the most populated and likely the most biologically relevant conformer.

The conformational preferences of a molecule can be significantly influenced by its environment. mdpi.comfrontiersin.org Theoretical models can investigate the effect of different solvents on the conformational stability of this compound. This is typically achieved using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

Given the polar nature of the nitro groups and the hydroxyl group, the conformation of this compound is expected to be sensitive to solvent polarity. acs.orgresearchgate.net

In nonpolar solvents (e.g., hexane, chloroform): Intramolecular interactions, such as hydrogen bonding between the -NH or -OH group and a nitro group, are likely to be the dominant stabilizing forces. This would favor more compact, folded conformations.

In polar protic solvents (e.g., water, ethanol): The solute can form intermolecular hydrogen bonds with the solvent molecules. This competition can disrupt intramolecular hydrogen bonds, leading to a preference for more extended, open conformations where the polar groups are exposed to the solvent. mdpi.com The stabilization of the molecule's dipole moment by the polar solvent also plays a crucial role. acs.org

The relative energies of the different conformers in various solvents can be calculated to predict the most stable conformation in a given environment. This information is critical for understanding its behavior in different biological or chemical systems.

Solvent (Dielectric Constant, ε)Predicted Stable ConformationKey Stabilizing Interactions
Gas Phase (ε=1)Folded/CompactIntramolecular H-bonding (N-H···O-N)
Chloroform (ε=4.8)Folded/CompactIntramolecular H-bonding
Ethanol (ε=24.6)Extended/OpenIntermolecular H-bonding with solvent
Water (ε=80.1)Extended/OpenStrong intermolecular H-bonding

Note: This table illustrates the expected trend in conformational preference as a function of solvent polarity. The exact energy differences and preferred geometries would need to be determined by specific quantum chemical calculations.

Prediction and Validation of Spectroscopic Data through Theoretical Modeling

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical modeling can be used to predict its vibrational (IR and Raman) and electronic (UV-Visible) spectra.

Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. researchgate.net For a dinitrophenyl derivative, the UV-Vis spectrum is expected to be dominated by intense absorption bands corresponding to π → π* transitions within the aromatic system and, crucially, intramolecular charge-transfer (ICT) bands. researchgate.net The ICT transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-rich dinitrophenylamine moiety, to the lowest unoccupied molecular orbital (LUMO), which is usually centered on the electron-deficient nitro groups.

The calculated absorption maximum (λ_max) for this ICT band is highly sensitive to the molecular conformation and the solvent environment. A comparison between the theoretically predicted spectrum and an experimentally measured spectrum can validate the accuracy of the computational model and the predicted ground-state geometry. Discrepancies between theoretical and experimental data can often be resolved by considering solvent effects or by identifying the most stable conformer present in the experimental conditions. researchgate.net

Similarly, the vibrational frequencies and intensities for IR and Raman spectra can be calculated at the DFT level of theory. Comparing the computed vibrational spectrum with the experimental one allows for a detailed assignment of the observed vibrational modes to specific molecular motions (e.g., N-O stretching of the nitro groups, N-H bending of the amino group, O-H stretching of the alcohol). This comparison serves as a powerful validation of the computed equilibrium geometry.

Spectroscopic TechniquePredicted Key FeaturesInformation Gained
UV-Visible SpectroscopyIntense absorption band in the UV-A or visible regionConfirmation of Intramolecular Charge Transfer (ICT); λ_max is sensitive to solvent polarity.
Infrared (IR) SpectroscopyStrong absorptions for N-O stretching (asymmetric and symmetric), N-H stretching, and O-H stretching.Identification of functional groups; shifts can indicate hydrogen bonding.
Raman SpectroscopyCharacteristic bands for aromatic ring vibrations and nitro group deformations.Complementary to IR for structural characterization.

Note: The specific wavenumbers and wavelengths would need to be determined through quantum chemical calculations and compared with experimental data for validation.

Reactivity, Reaction Mechanisms, and Chemical Stability Studies of 3 2,4 Dinitrophenyl Amino Propan 1 Ol

Mechanistic Investigations of Nucleophilic Substitutions on the Dinitrophenyl Ring

The 2,4-dinitrophenyl group is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity stems from the strong electron-withdrawing nature of the two nitro groups, which stabilize the formation of a negatively charged intermediate, known as a Meisenheimer complex. The presence of these groups makes the aromatic ring electron-deficient and thus a prime target for nucleophiles.

In the context of 3-[(2,4-dinitrophenyl)amino]propan-1-ol, a nucleophile can attack the carbon atom bearing the amino group, leading to the displacement of the 3-aminopropan-1-ol moiety. However, the more common SNAr reactions on such systems involve the displacement of other leaving groups, such as halides, from a precursor like 1-chloro-2,4-dinitrobenzene (B32670) during the synthesis of the title compound. youtube.com The rate of these substitution reactions is influenced by the nature of the nucleophile, the solvent, and the leaving group. researchgate.net For instance, studies on similar 2,4-dinitrobenzene derivatives have shown that the reaction mechanism can proceed via a concerted pathway or a stepwise mechanism involving the formation of a zwitterionic intermediate, depending on the reaction conditions. researchgate.net

Chemical Reactivity of the Primary Hydroxyl Group: Esterification, Etherification, and Oxidation Pathways

The primary hydroxyl (-OH) group at the end of the propanol (B110389) chain is a versatile site for various chemical transformations.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. researchgate.net This reaction is typically catalyzed by an acid, such as sulfuric acid, or can be promoted by coupling reagents. google.comnih.gov The reaction proceeds via nucleophilic acyl substitution, where the oxygen of the hydroxyl group attacks the carbonyl carbon of the acylating agent.

Etherification: Etherification of the primary alcohol can be achieved through Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Oxidation Pathways: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.orgglowscotland.org.uk

To Aldehyde: Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will selectively oxidize the primary alcohol to an aldehyde (3-[(2,4-dinitrophenyl)amino]propanal). libretexts.org

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol completely to a carboxylic acid (3-[(2,4-dinitrophenyl)amino]propanoic acid). masterorganicchemistry.com This proceeds through the intermediate aldehyde, which is further oxidized. libretexts.org

Below is a table summarizing the oxidation reactions of the primary hydroxyl group.

Table 1: Oxidation Reactions of the Primary Hydroxyl Group
Oxidizing Agent Product
Pyridinium chlorochromate (PCC) 3-[(2,4-Dinitrophenyl)amino]propanal
Potassium permanganate (KMnO₄) 3-[(2,4-Dinitrophenyl)amino]propanoic acid
Chromic acid (H₂CrO₄) 3-[(2,4-Dinitrophenyl)amino]propanoic acid

Amine Functionality Transformations: Acylation, Alkylation, and Condensation Reactions

The secondary amine (-NH-) group in this compound is also a site of significant reactivity due to the lone pair of electrons on the nitrogen atom. wikipedia.org

Acylation: The amine can be acylated by reacting with acyl chlorides or acid anhydrides to form amides. This is a common reaction for amines and is known as the Schotten-Baumann reaction when performed under basic conditions. wikipedia.org

Alkylation: Alkylation of the secondary amine with alkyl halides can occur, leading to the formation of a tertiary amine. However, this reaction can sometimes be challenging to control and may result in the formation of quaternary ammonium (B1175870) salts if the tertiary amine is further alkylated.

Condensation Reactions: The amine functionality can participate in condensation reactions. For example, it can react with aldehydes and ketones to form imines (Schiff bases), although this is more characteristic of primary amines. A notable reaction is the condensation with 2,4-dinitrophenylhydrazine (B122626) to form a hydrazone, a reaction commonly used to identify aldehydes and ketones. youtube.com

Acid-Base Equilibrium and Proton Transfer Dynamics

The compound possesses both acidic and basic centers, allowing it to participate in acid-base equilibria. The secondary amine has a lone pair of electrons and can act as a Brønsted-Lowry base, accepting a proton to form a protonated amine. The acidity of the N-H proton is influenced by the electron-withdrawing dinitrophenyl group.

Studies on the Chemical Stability and Degradation Pathways under Controlled Conditions

The chemical stability of this compound is influenced by factors such as temperature, pH, and the presence of oxidizing or reducing agents. lobachemie.com While specific stability studies on this compound are not widely reported, the degradation pathways can be inferred from the reactivity of its constituent functional groups.

Studies on the related compound 3-amino-1-propanol have shown that it can undergo degradation, particularly under oxidative conditions. acs.orgunit.no In the case of this compound, the dinitrophenyl group is susceptible to reduction under certain conditions, which could lead to the formation of aminonitrophenyl or diaminophenyl derivatives. Thermal decomposition may lead to the release of corrosive vapors. lobachemie.com The ether linkage in potential etherified derivatives could also be susceptible to cleavage under harsh acidic conditions. The stability is also a consideration in analytical methods, as the compound can degrade under certain chromatographic conditions.

Advanced Applications in Chemical and Analytical Research Methodologies

Role as a Derivatizing Agent in Advanced Separation Sciences

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is more suitable for a particular analytical technique. 3-[(2,4-Dinitrophenyl)amino]propan-1-ol and its related structures serve as powerful derivatizing agents, significantly improving the analytical capabilities of modern separation techniques.

Pre-column Derivatization for Enhanced Detection in Liquid Chromatography (LC-UV, LC-MS)

In liquid chromatography (LC), pre-column derivatization is a strategy employed to enhance the detectability of analytes that lack a strong chromophore or fluorophore, or to improve their chromatographic behavior. The dinitrophenyl group in this compound and its analogs is a strong chromophore, meaning it absorbs ultraviolet (UV) light effectively. When this group is attached to an analyte molecule, it imparts this UV-absorbing property to the derivative, allowing for sensitive detection using a UV detector.

This principle is widely applied in the analysis of amino acids. nih.govshimadzu.com For instance, reagents similar in function to this compound, such as 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) and N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), react with the amino groups of amino acids to form stable, UV-active derivatives. nih.govresearchgate.net This allows for their quantification at low levels, which is crucial in various fields, including proteomics and clinical diagnostics. nih.govnih.gov

The benefits of derivatization extend to mass spectrometry (MS) detection. The introduction of the dinitrophenylamino group can enhance the ionization efficiency of the analyte in the mass spectrometer's source, leading to stronger signals and improved sensitivity. researchgate.net For example, derivatization with DMDNFB has been shown to significantly increase the ion current signals for amino acids and dipeptides in electrospray ionization mass spectrometry (ESI-MS). researchgate.net This enhancement is attributed to the introduction of a readily protonatable site, the N,N-dimethylaminomethyl group, which facilitates the formation of ions in the positive mode of ESI. researchgate.net

Table 1: Examples of Analytes Derivatized for Enhanced LC Detection

Analyte ClassDerivatizing Agent PrincipleDetection MethodBenefit of Derivatization
Amino AcidsIntroduction of a dinitrophenyl chromophoreLC-UVEnables sensitive UV detection of otherwise non-absorbing compounds. nih.gov
Amino Acids & PeptidesIntroduction of a protonatable siteLC-MSIncreases ionization efficiency and signal intensity in mass spectrometry. researchgate.net
Primary & Secondary AminesAttachment of a fluorophoreLC-FluorescenceAllows for highly sensitive fluorescence detection.

Formation of Volatile Derivatives for Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful separation technique that requires analytes to be volatile and thermally stable. Many biologically important molecules, including amino acids, are non-volatile due to their polar functional groups. Derivatization is therefore a critical step to enable their analysis by GC. sigmaaldrich.com

While direct GC applications of this compound are less common, the principles of derivatizing its constituent functional groups (amino and hydroxyl) are well-established in GC. For instance, the amino group can be acylated and the hydroxyl group can be esterified to create more volatile derivatives. A common two-step derivatization for compounds like proline involves methylation followed by acetylation. sigmaaldrich.com This process replaces the active hydrogens on the amino and carboxyl groups, reducing polarity and increasing volatility without causing racemization. sigmaaldrich.com

Similarly, for the analysis of amino acids by GC, derivatization with reagents like pentafluoropropyl chloroformate (PFPCF) can be employed to create volatile derivatives suitable for separation on a chiral column. researchgate.net The resulting derivatives are more amenable to GC analysis, allowing for the separation and quantification of various amino acids. researchgate.net

Table 2: Derivatization Strategies for GC Analysis of Non-Volatile Compounds

Analyte Functional GroupDerivatization ReactionResulting DerivativePurpose
Amino GroupAcylation (e.g., with trifluoroacetic anhydride)N-acyl derivativeIncreases volatility and thermal stability. sigmaaldrich.com
Carboxyl GroupEsterification (e.g., with methanolic HCl)Methyl esterReduces polarity and improves chromatographic peak shape. sigmaaldrich.com
Hydroxyl GroupSilylation (e.g., with BSTFA)Silyl etherBlocks polar -OH group, increasing volatility.

Chiral Derivatization for Enantiomeric Resolution and Quantification

Many molecules in biological systems are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Distinguishing between enantiomers is often crucial as they can have vastly different biological activities. Chiral derivatization is a technique where a chiral derivatizing agent (CDA) is reacted with a racemic mixture of a compound to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. nih.govnih.gov

Reagents structurally related to this compound, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs, are widely used for the chiral resolution of amino acids. nih.gov These reagents react with the amino group of the amino acid enantiomers to form diastereomeric derivatives that can be separated by reversed-phase HPLC. nih.govnih.gov An advanced version of Marfey's reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), has been shown to provide even higher sensitivity and better separation for derivatized chiral amino acids. nih.govresearchgate.net

The separation of these diastereomers allows for the accurate quantification of the individual enantiomers in a sample. researchgate.net This is particularly important in fields like metabolomics and pharmaceutical analysis, where the enantiomeric ratio of a compound can have significant biological implications. nih.gov

Utilization in Supramolecular Chemistry for Molecular Recognition Studies

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. The interactions between these components are non-covalent, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The dinitrophenylamino propanol (B110389) motif is a valuable building block in this field due to its specific interaction capabilities.

Design and Synthesis of Receptor Scaffolds Incorporating the Dinitrophenylamino Propanol Motif

The design and synthesis of molecular scaffolds that can selectively bind to other molecules (guests) is a central theme in supramolecular chemistry. nih.govmdpi.com The dinitrophenylamino propanol structure can be incorporated into larger molecular frameworks to create receptors for specific guest molecules.

The dinitrophenyl group is electron-deficient and can participate in π-π stacking interactions with electron-rich aromatic systems. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors. By strategically positioning these functional groups within a larger scaffold, chemists can design receptors that exhibit high selectivity for particular guests. The synthesis of such scaffolds often involves multi-step organic reactions to assemble the desired architecture. mdpi.com The flexibility of the propanol chain can also be a design element, allowing the receptor to adopt different conformations to accommodate a guest molecule. nih.gov

Investigations into Host-Guest Interactions and Self-Assembly Phenomena

Once a receptor containing the dinitrophenylamino propanol motif is synthesized, its interactions with various guest molecules can be studied. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy are used to probe the binding events and determine the strength and nature of the host-guest interactions.

The dinitrophenylamino group can also play a role in directing the self-assembly of molecules into larger, ordered structures. nih.gov Self-assembly is a process where molecules spontaneously organize into well-defined aggregates through non-covalent interactions. For instance, the interplay of hydrogen bonding from the propanol and amino groups, coupled with π-π stacking of the dinitrophenyl rings, can lead to the formation of supramolecular polymers, gels, or other complex architectures. nih.govresearchgate.net These self-assembled systems can exhibit interesting properties and have potential applications in materials science and nanotechnology. The study of these phenomena provides fundamental insights into the principles of molecular recognition and self-organization. nih.gov

Explorations in Chemo-optical Sensing and Probe Development

The unique electronic and structural characteristics of this compound have prompted investigations into its potential as a core component in the development of chemo-optical sensors and analytical probes. The presence of the 2,4-dinitrophenyl group, a well-established chromophore, coupled with the reactive amino and hydroxyl functionalities, provides a versatile platform for designing molecules that can signal the presence of specific analytes through changes in their optical properties.

Development of Chromophoric and Fluorophoric Tags for Analytical Detection

The dinitrophenyl moiety is a strong chromophore, making compounds like this compound valuable as tagging agents for analytical purposes, particularly in chromatography. The principle behind this application lies in covalently attaching this chromophoric tag to an analyte of interest that otherwise lacks a suitable group for detection by UV-Vis spectrophotometry.

One of the most well-known applications of a related compound, 1-fluoro-2,4-dinitrobenzene (Sanger's reagent), is in the derivatization of amino acids and peptides. Similarly, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) is employed for the chiral separation of amino acids via high-performance liquid chromatography (HPLC). researchgate.net This reagent reacts with the amino group of amino acids to form stable diastereomeric derivatives. researchgate.net The incorporated dinitrophenyl group exhibits a strong absorbance around 340 nm, enabling the detection of the derivatized amino acids in the subnanomolar range. researchgate.net This principle is directly applicable to this compound, which can be conceptualized as a potential derivatizing agent itself or as a synthon for more complex tagging reagents.

Research has also explored solid-phase reagents containing dinitrophenyl tags for the derivatization of amines, amino alcohols, and amino acids. nih.gov For instance, a polymeric activated ester holding a 3,5-dinitrobenzoyl group has been successfully used for the derivatization of both strong and weak nucleophiles. nih.gov This method simplifies sample purification as the excess reagent is in a solid phase and can be easily filtered off, resulting in cleaner chromatograms. nih.gov

The utility of dinitrophenyl derivatives extends to micellar liquid chromatography, where the dissociation constants of 2,4-dinitrophenyl derivatives of α-amino acids have been determined in micellar solutions of sodium dodecyl sulfate. researchgate.net This demonstrates the adaptability of the dinitrophenyl tag to various chromatographic conditions.

Parameter Value Significance in Analytical Detection
Molar Absorptivity (ε) of DNP-derivatives~30,000 M⁻¹cm⁻¹ at 340 nm researchgate.netHigh sensitivity for detection in HPLC.
ReactivityReacts with primary and secondary amines.Broad applicability for derivatizing various analytes.
Stability of DerivativesForms stable covalent bonds.Ensures reliability and reproducibility of analytical results.

This table provides illustrative data based on analogous dinitrophenyl compounds.

Fundamental Studies on Optical Properties and Their Modulation by External Stimuli

The optical properties of this compound are dominated by the electronic transitions within the 2,4-dinitrophenyl group. The absorption spectrum is characterized by strong absorbance in the ultraviolet (UV) region, which can extend into the visible part of the spectrum, imparting a yellow color. The exact position and intensity of the absorption maximum are sensitive to the molecular environment.

External stimuli can modulate these optical properties, forming the basis for chemo-optical sensing. Key modulating factors include:

pH: The acidity or basicity of the medium can influence the protonation state of the secondary amine and the hydroxyl group. Deprotonation of the amino group, in particular, can lead to a significant color change, a phenomenon known as halochromism. This change is due to the alteration of the electronic structure of the chromophore, often resulting in a bathochromic shift (a shift to longer wavelengths) of the maximum absorption. Studies on 2,4-dinitrophenyl derivatives of amino acids have shown that pH affects their spectral properties. researchgate.net

Solvent Polarity (Solvatochromism): The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule differently, leading to a shift in the absorption spectrum. This solvatochromic effect can be used to probe the local environment of the molecule.

Analyte Binding: The interaction of the propanol or amino group with specific analytes can perturb the electronic system of the dinitrophenyl chromophore. For example, the formation of hydrogen bonds with an analyte at the hydroxyl or amino group can alter the absorption or fluorescence properties of the molecule, enabling its use as a sensor. While not the exact compound, studies on other dinitrophenol-based sensors have demonstrated that hydrogen bonding interactions can lead to fluorescence quenching, providing a signaling mechanism. nih.gov

External Stimulus Effect on Optical Properties Potential Application
Change in pHShift in absorption maximum (Halochromism)pH indicators
Change in Solvent PolarityShift in absorption/emission spectra (Solvatochromism)Probes for microenvironment polarity
Binding of Metal IonsPerturbation of electronic structure, leading to spectral shiftsChemo-sensors for metal ions
Interaction with BiomoleculesChanges in fluorescence or absorbance upon bindingBiosensors and molecular probes

This table outlines the general principles of how external stimuli are expected to modulate the optical properties of this compound based on the behavior of similar chromophoric systems.

Emerging Research Frontiers and Future Directions in 3 2,4 Dinitrophenyl Amino Propan 1 Ol Studies

Integration with Materials Science for Novel Functional Materials

The incorporation of 3-[(2,4-dinitrophenyl)amino]propan-1-ol and its derivatives into materials science represents a promising avenue for creating novel functional materials. The 2,4-dinitrophenyl (DNP) moiety is a well-known component in materials with nonlinear optical (NLO) properties. These materials can alter the characteristics of light passing through them and are crucial for applications in telecommunications, optical computing, and laser technology.

Research has demonstrated that co-crystals involving 2,4-dinitrophenol (B41442) can exhibit significant NLO activity. researchgate.net A supramolecular cocrystal of 2-amino-5-nitropyridine (B18323) with 2,4-dinitrophenol (DNP) was successfully grown and found to possess a high first-order molecular hyperpolarizability (β), indicating its potential as an NLO candidate. researchgate.net Similarly, a noncentrosymmetric polymorph of 2,4-dinitrophenylhydrazine (B122626) has been investigated for second-harmonic generation, a key NLO phenomenon. worldscientific.com

Future research could focus on integrating this compound into polymeric or crystalline structures. The flexible propanolamine (B44665) chain offers a unique structural handle to modulate the packing and orientation of the NLO-active DNP groups, potentially leading to enhanced performance or new functionalities. The hydroxyl and secondary amine groups are capable of forming extensive hydrogen bond networks, which are instrumental in engineering noncentrosymmetric crystal structures—a common requirement for second-order NLO materials. Furthermore, related amino alcohols are known to act as corrosion inhibitors, a property that could be explored by applying thin films of this compound or its derivatives onto metal surfaces. fishersci.com

Table 1: Potential Materials Science Applications and Research Directions
Application AreaKey Structural FeatureProposed Research DirectionPotential Outcome
Nonlinear Optics (NLO)2,4-Dinitrophenyl GroupSynthesis of co-crystals and polymers incorporating the title compound to control molecular alignment.Materials with high second-harmonic generation (SHG) efficiency for optical devices.
Smart PolymersPropanolamine BackboneDevelopment of polymers where the hydrogen bonding network can be altered by external stimuli (pH, temperature).Stimuli-responsive materials for sensors or actuators.
Corrosion InhibitionAmino and Hydroxyl GroupsInvestigate the formation of self-assembled monolayers on metal surfaces.Advanced protective coatings for metals.

Development of High-Throughput Synthetic and Characterization Methodologies for Analogues

The exploration of this compound's full potential necessitates the synthesis and evaluation of a wide range of its analogues. High-throughput (HT) chemistry, which combines parallel synthesis with automated processes, offers a powerful strategy to rapidly generate libraries of related compounds. hitgen.com This approach can accelerate the discovery of molecules with optimized properties for specific applications. nih.gov

Future synthetic strategies would likely involve a modular approach. Starting with a common scaffold, chemists could introduce diversity by varying the building blocks. For instance, analogues could be created by:

Modifying the aminopropanol (B1366323) backbone: Introducing substituents on the carbon chain or using different amino alcohols as starting materials.

Altering the aromatic ring: Replacing the dinitrophenyl group with other nitroaromatic or electron-deficient systems.

Derivatizing the hydroxyl and amine groups: Converting them into esters, ethers, amides, or other functional groups.

Characterization of these large compound libraries requires equally efficient high-throughput screening methods. Colorimetric assays are particularly well-suited for this purpose. The reaction of 2,4-dinitrophenylhydrazine (DNPH) with aldehydes and ketones to produce a colored precipitate is a classic analytical technique that has been adapted for high-throughput screening of microorganisms. nih.gov A similar principle could be developed to quantify the presence or reactivity of analogues of this compound in parallel formats like 96-well plates.

Table 2: Proposed High-Throughput Synthesis Strategy for Analogues
Modification SiteExample Building Blocks / ReagentsResulting Analogue ClassPotential Property to Modulate
Aromatic Ring2,6-Dinitrofluorobenzene, 2,4,6-TrinitrofluorobenzenePositional isomers, trinitrophenyl analoguesElectronic properties, NLO activity, binding affinity
Amino Alcohol Backbone(S)-3-Amino-1,2-propanediol, 4-Amino-1-butanolChain-extended or functionalized backbone analoguesSolubility, hydrogen bonding capability, chirality
Hydroxyl GroupAcetyl chloride, Benzyl bromideEster and ether derivativesLipophilicity, steric hindrance, metabolic stability

Advanced In Silico Modeling for Predictive Chemistry and Mechanistic Elucidation

Computational chemistry provides indispensable tools for predicting the properties of molecules and elucidating complex reaction mechanisms, thereby guiding experimental work. For this compound and its analogues, in silico modeling can accelerate the discovery process for new materials and bioactive compounds.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of dinitrophenyl compounds. researchgate.net DFT calculations can be used to predict key parameters such as molecular geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are critical for understanding reactivity and predicting NLO properties, as demonstrated in computational studies of 2,4-dinitrophenyl hydrazones and related cocrystals. researchgate.netresearchgate.net For example, theoretical calculations were used to derive the dipole moment and hyperpolarizability of a 2-amino-5-nitropyridine-2,4-dinitrophenol cocrystal. researchgate.net

Beyond predicting static properties, computational modeling can be used to explore dynamic processes and reaction mechanisms. For instance, quantum mechanical studies have provided detailed mechanistic insight into how the hydroxyl group of 3-amino-1-propanol participates in the absorption of CO2, highlighting the role of water molecules in facilitating proton transfer. rsc.org Similar studies on this compound could elucidate how the DNP group influences the reactivity of the aminopropanol chain or how the molecule interacts with solvents or biological targets at an atomic level. Such models can guide the design of new molecules for applications ranging from carbon capture to drug development. nih.gov

Table 3: Applications of In Silico Modeling in Future Studies
Modeling TechniquePredicted Property / ApplicationRelevance to this compound
Density Functional Theory (DFT)Electronic structure, dipole moment, hyperpolarizability (β)Predicting NLO potential and guiding synthesis of new optical materials.
Molecular Dynamics (MD)Conformational analysis, solvent interactions, binding free energyUnderstanding how the molecule behaves in solution and interacts with biomolecular targets.
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-substrate interactions, reaction mechanismsElucidating mechanisms of biological activity or catalytic processes.
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity or toxicity of analoguesGuiding high-throughput screening efforts and prioritizing synthesis of promising compounds.

Exploration of Bio-Inspired Chemistry and Interactions with Biomolecular Systems: Mechanistic and Theoretical Perspectives

The dinitrophenyl (DNP) group is a classic hapten—a small molecule that can elicit an immune response only when attached to a larger carrier molecule like a protein. For decades, DNP derivatives have been used as model antigens to study the fundamental mechanisms of antibody recognition and B-cell activation. nih.gov Quantitative studies have shown that DNP-derivatives can inhibit the binding of a DNP-labeled virus to lymphoid cell receptors, demonstrating the specificity of the interaction. nih.gov

This well-established role in immunology provides a compelling starting point for exploring the interactions of this compound with biomolecular systems. The aminopropanol portion of the molecule introduces new possibilities for interaction compared to simple DNP haptens. Its hydroxyl and secondary amine groups can act as hydrogen bond donors and acceptors, potentially modulating the binding affinity and specificity for protein targets.

Future research from a bio-inspired perspective could proceed in several directions. Mechanistic studies could investigate how the flexible linker and hydrogen-bonding groups of the title compound affect its recognition by antibodies and other proteins. This could involve synthesizing a series of analogues with varied linker lengths and functionalities to probe the binding pocket of anti-DNP antibodies. Furthermore, theoretical studies using molecular docking and molecular dynamics simulations could model these interactions at the atomic level, providing insights that are difficult to obtain experimentally. This knowledge could inspire the design of novel molecular probes for immunological research or even therapeutic agents that modulate immune responses. The in silico design of N-(2,4-dinitrophenyl) derivatives has already been explored for identifying potential breast cancer inhibitors, highlighting the therapeutic potential of this chemical class. nih.gov

Q & A

Q. What synthetic routes are recommended for 3-[(2,4-Dinitrophenyl)amino]propan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of a nitroaryl intermediate. Key steps may include:

  • Condensation : Coupling a 2,4-dinitrophenylamine derivative with a propanol precursor under basic conditions.
  • Hydrolysis : Acidic or basic hydrolysis to yield the final product, depending on protecting groups used.
  • Catalysts : Transition metal catalysts (e.g., palladium) or mild bases (e.g., K₂CO₃) can enhance reaction efficiency .
    Optimization requires adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and stoichiometry to minimize byproducts like nitro-reduction derivatives.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR resolves the amino-propanol backbone and aromatic nitro group positions. The hydroxyl proton (~1–5 ppm) and nitro-group deshielding effects are critical markers .
  • X-ray Crystallography : Determines bond angles and spatial conformation, especially for resolving stereochemistry in chiral analogs .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C₉H₁₁N₃O₅; theoretical ~257.07 g/mol) and fragmentation patterns .

Q. What are the primary chemical reactivity profiles of this compound?

The nitro groups (-NO₂) and amino-propanol moiety drive reactivity:

  • Reduction : Nitro groups can be selectively reduced to amines (-NH₂) using H₂/Pd-C or NaBH₄, yielding intermediates for further functionalization .
  • Esterification : The hydroxyl group reacts with acyl chlorides to form esters, useful for prodrug design .
  • Nucleophilic Substitution : The amino group participates in SN2 reactions with alkyl halides or carbonyl compounds .

Advanced Research Questions

Q. How can researchers design experiments to investigate biomolecular interactions of this compound?

  • Fluorescence Quenching Assays : The nitro group’s electron-withdrawing properties quench tryptophan fluorescence in proteins, enabling binding affinity studies (e.g., with serum albumin) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd) for interactions with enzymes or DNA .
  • Molecular Docking : Computational models predict binding sites in target proteins (e.g., quinazoline-binding kinases) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify biphasic effects.
  • Metabolic Stability Assays : Assess nitro-group reduction rates in different cell lines (e.g., hepatic vs. cancer cells), as metabolites may exhibit divergent activities .
  • Structural Analogs : Compare activity of derivatives (e.g., chloro- or methoxy-substituted phenyl groups) to isolate pharmacophores .

Q. How can reaction conditions be optimized to mitigate nitro-group instability during synthesis?

  • Inert Atmosphere : Use argon/glovebox conditions to prevent unintended nitro reduction by ambient oxygen .
  • Low-Temperature Steps : Conduct nitro-coupling reactions at 0–4°C to minimize side reactions.
  • Stabilizing Agents : Add antioxidants (e.g., BHT) or chelators (e.g., EDTA) to reaction mixtures .

Q. What methodologies validate the compound’s role in enzyme inhibition studies?

  • Kinetic Assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., NADH depletion in dehydrogenase assays) .
  • Western Blotting : Track downstream signaling pathway modulation (e.g., MAPK/ERK) in cell lines treated with the compound .
  • Crystallography : Co-crystallize with target enzymes (e.g., kinases) to identify binding motifs .

Safety and Handling Considerations

  • Toxicity : Nitro compounds may release toxic fumes (NOx) upon decomposition. Use fume hoods and PPE .
  • First Aid : For inhalation, administer artificial respiration and seek immediate medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.